4-((1H-imidazol-1-yl)methyl)-1-((4-methoxyphenyl)sulfonyl)piperidine
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Overview
Description
4-((1H-imidazol-1-yl)methyl)-1-((4-methoxyphenyl)sulfonyl)piperidine: is a complex organic compound featuring an imidazole ring, a piperidine ring, and a methoxyphenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
. One common approach is to first synthesize 1H-imidazole and then react it with appropriate reagents to introduce the piperidine and methoxyphenylsulfonyl groups.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The imidazole ring can be oxidized to form imidazolone derivatives.
Reduction: : The piperidine ring can be reduced to form piperidinol derivatives.
Substitution: : The methoxyphenylsulfonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: : Nucleophiles such as amines or alcohols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Imidazolone derivatives.
Reduction: : Piperidinol derivatives.
Substitution: : Substituted methoxyphenylsulfonyl derivatives.
Scientific Research Applications
Chemistry: : It can be used as a building block in organic synthesis.
Biology: : It may serve as a ligand for biological receptors or enzymes.
Medicine: : It could be explored for its therapeutic properties, potentially as an anti-inflammatory or antimicrobial agent.
Industry: : It might be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a therapeutic agent, it might interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
This compound is unique due to its specific combination of functional groups. Similar compounds might include other imidazole derivatives or piperidine derivatives, but the presence of the methoxyphenylsulfonyl group sets it apart. Some similar compounds include:
4-(1H-imidazol-1-yl)aniline
Methyl 4-(1H-imidazol-1-yl)benzoate
4-(1H-imidazol-1-yl)benzaldehyde
These compounds share the imidazole ring but differ in their substituents and overall structure.
Properties
IUPAC Name |
4-(imidazol-1-ylmethyl)-1-(4-methoxyphenyl)sulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c1-22-15-2-4-16(5-3-15)23(20,21)19-9-6-14(7-10-19)12-18-11-8-17-13-18/h2-5,8,11,13-14H,6-7,9-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZBUABJCLESCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)CN3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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